
3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide is a chemical compound with a unique structure that includes a phosphol moiety, an ethoxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide typically involves the reaction of 5-ethoxy-1-phenyl-1,2-dihydro-3H-phosphol-3-one with sulfur-containing reagents. Common reagents used in the synthesis include elemental sulfur and disulfur dichloride. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivative.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Alkyl halides and alcohols are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various alkoxy-substituted phosphol derivatives.
Scientific Research Applications
3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the inhibition of specific enzymes and the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-1-phenyl-1,2-dihydro-3H-phosphol-3-one: Similar structure but lacks the sulfur moiety.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains similar ethoxy and phenyl groups but has a different core structure.
Uniqueness
3H-Phosphol-3-one, 5-ethoxy-1,2-dihydro-1-phenyl-, 1-sulfide is unique due to its combination of a phosphol moiety with a sulfur atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
688047-85-0 |
|---|---|
Molecular Formula |
C12H13O2PS |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-ethoxy-1-phenyl-1-sulfanylidene-2H-1λ5-phosphol-3-one |
InChI |
InChI=1S/C12H13O2PS/c1-2-14-12-8-10(13)9-15(12,16)11-6-4-3-5-7-11/h3-8H,2,9H2,1H3 |
InChI Key |
GURVHDOTQVMIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)CP1(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
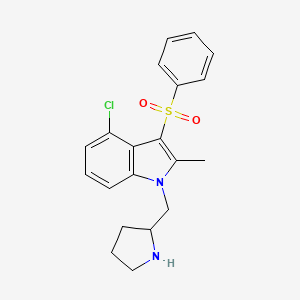

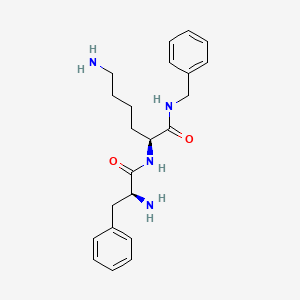
![3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one](/img/structure/B12536578.png)
![3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione](/img/structure/B12536598.png)
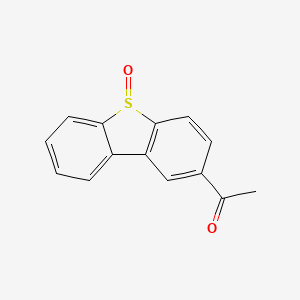
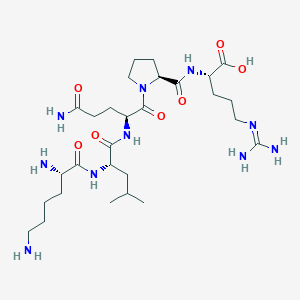
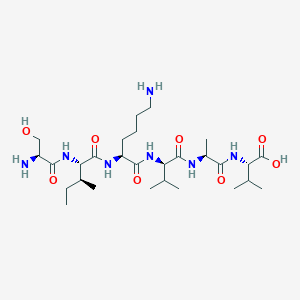
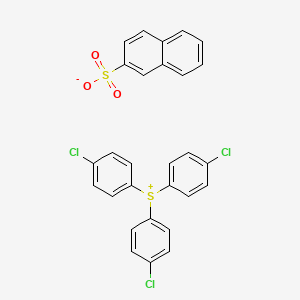
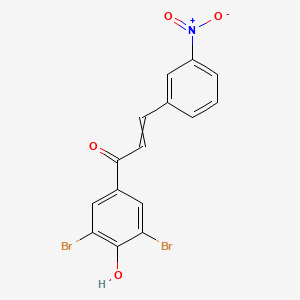
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
